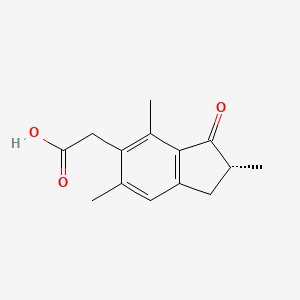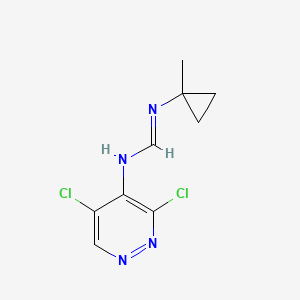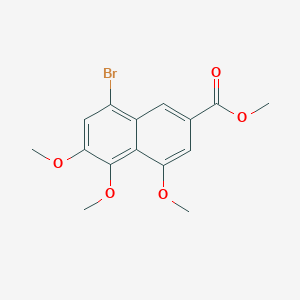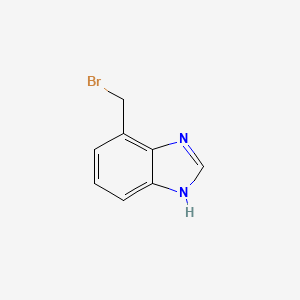
7-(Bromomethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family It features a bromomethyl group attached to the seventh position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1H-benzimidazole typically involves the bromination of 1H-benzimidazole derivatives. One common method is the bromination of 7-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Scientific Research Applications
7-(Bromomethyl)-1H-benzimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1H-benzimidazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can alkylate DNA bases, leading to DNA crosslinking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA crosslinking agents are employed to disrupt the proliferation of cancer cells .
Comparison with Similar Compounds
7-Methyl-1H-benzimidazole: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
7-(Chloromethyl)-1H-benzimidazole: Similar in structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
1H-Benzimidazole: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness: 7-(Bromomethyl)-1H-benzimidazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. Its ability to interact with DNA and other biological molecules makes it a valuable compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-(bromomethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
IMKOUBUKANEBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


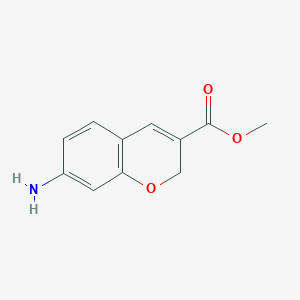
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
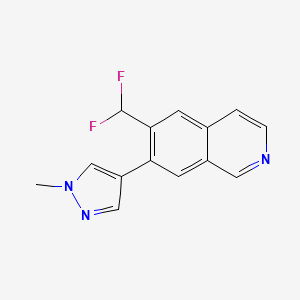
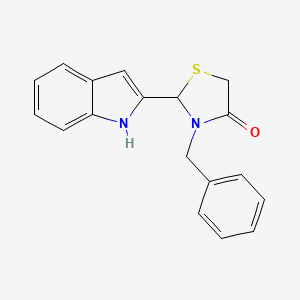

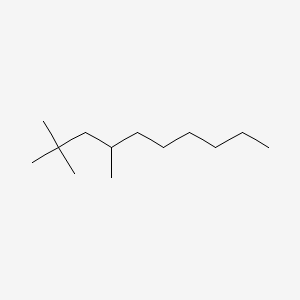
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
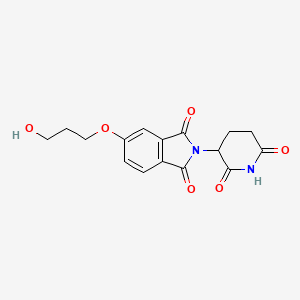
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
